molecular formula C22H20ClN3O3S B2617149 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 899982-01-5

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2617149
CAS No.: 899982-01-5
M. Wt: 441.93
InChI Key: RBJUDPIZDPAMBD-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core fused with a thioacetamide-linked 3-chlorophenyl group.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-2-3-11-26-21(28)20-19(16-9-4-5-10-17(16)29-20)25-22(26)30-13-18(27)24-15-8-6-7-14(23)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUDPIZDPAMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through the condensation of 2-acetaminonicotinic acid with a primary amine . This intermediate is then subjected to further functionalization to introduce the butyl and thioacetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thioacetamide and chlorophenyl moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: Due to its structural features, it could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.

    Industry: The compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets and altering cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Substituents / Modifications Biological Activity References
Target Compound Benzofuro[3,2-d]pyrimidinone 3-butyl, thioacetamide-N-(3-chlorophenyl) Not explicitly reported (inference) N/A
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) Benzothieno[3,2-d]pyrimidinone Methanesulfonamide, 1,3-dimethyl-2,4-dioxo-thio substituent COX-2, iNOS, ICAM-1 inhibition
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole Benzofuran-oxadiazole, thioacetamide-N-(3-chlorophenyl) Antimicrobial (Laccase Catalysis)
2-{[3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-(trifluoromethyl)phenyl)acetamide Benzofuro[3,2-d]pyrimidinone 3-isopentyl, thioacetamide-N-(3-trifluoromethylphenyl) Not explicitly reported (structural)
IWP2 (Thieno[3,2-d]pyrimidin derivative) Thieno[3,2-d]pyrimidinone Phenyl, tetrahydrothieno, thioacetamide WNT pathway inhibition
Compound 154 (1,3,4-oxadiazole derivative) Oxadiazole 4-chlorophenyl, thioacetamide-N-(4-(p-tolyl)pyrimidin-2-yl) Cytotoxic (IC50: 3.8 µM vs. A549 cells)

Key Structural and Functional Differences

Core Heterocyclic Modifications

  • Benzofuro[3,2-d]pyrimidinone vs. Benzothieno[3,2-d]pyrimidinone: The target compound replaces the sulfur atom in benzothieno analogs (e.g., compound 1 ) with an oxygen atom in the benzofuro system. This substitution reduces electron density and may alter binding to enzymes like COX-2, which prefers sulfur-containing heterocycles for inhibition .
  • Benzofuro vs. Thieno[3,2-d]pyrimidinone: Thieno-based compounds (e.g., IWP2 ) exhibit distinct pharmacokinetic profiles due to increased sulfur-mediated metabolic stability. However, benzofuro systems may offer superior solubility and reduced toxicity .

Substituent Effects

  • 3-Butyl vs.
  • N-(3-Chlorophenyl)acetamide vs. N-(3-Trifluoromethylphenyl)acetamide :
    The 3-chlorophenyl group (electron-withdrawing) may enhance binding to polar active sites compared to the stronger electron-withdrawing trifluoromethyl group, as seen in antimicrobial derivatives .

Pharmacological Implications

  • Anti-inflammatory Potential: Benzothieno[3,2-d]pyrimidinone derivatives inhibit COX-2 and iNOS at nanomolar concentrations . The target compound’s benzofuro core may retain similar activity but with altered selectivity due to oxygen’s lower electronegativity vs. sulfur.
  • Antimicrobial Activity :
    The 3-chlorophenyl acetamide moiety in compound 2a correlates with antimicrobial efficacy, suggesting the target compound may share this property.
  • Cytotoxicity :
    Halogenated aryl groups (e.g., 4-chlorophenyl in compound 154 ) enhance cytotoxicity. The 3-chlorophenyl group in the target compound may similarly contribute to anticancer activity.

Physicochemical Properties

Table 2: Calculated Properties of Analogues

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~443.9 ~3.5 2 6
Compound 1 ~450.5 ~2.8 3 8
Compound 2a ~410.8 ~3.2 1 6
Compound 154 ~464.9 ~4.1 2 7

Biological Activity

The compound 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a benzofuro-pyrimidine core and a thioether group, suggest significant biological activity, particularly in the realms of anticancer and antimicrobial therapies.

Structural Characteristics

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C14H17ClN2O2S
  • Molecular Weight: 302.81 g/mol
  • Key Functional Groups:
    • Thioether (–S–)
    • Acetamide (–C(=O)NH–)
    • Aromatic rings

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. The benzofuro-pyrimidine moiety is known for its role in inhibiting various protein kinases involved in cell signaling pathways critical for cancer progression.

Case Study:
A study on similar benzofuro-pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in several cancer cell lines. This suggests that the compound may also exhibit similar properties, potentially serving as a candidate for targeted cancer therapies .

Antimicrobial Activity

The presence of the thioether group in the structure often correlates with antimicrobial properties. Initial studies have shown that compounds containing sulfur can be effective against various bacterial and fungal strains.

Research Findings:
Preliminary tests on related compounds indicate that they possess varying degrees of antibacterial activity. Future investigations into this compound could focus on its efficacy against specific pathogens, potentially leading to new antimicrobial agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases: By targeting specific kinases, the compound may disrupt signaling pathways essential for tumor growth and survival.
  • Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in cancer cells, which could be a vital aspect of its anticancer activity.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
BenzofuropyrimidinesBenzofuro and pyrimidine ringsAnticancer activityDiverse substituents affecting potency
Thiazole DerivativesThiazole ring with thioether functionalityAntimicrobial propertiesOften more soluble in water
Fluorinated Kinase InhibitorsFluorinated aromatic systemsSelective inhibition of protein kinasesEnhanced metabolic stability due to fluorination

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